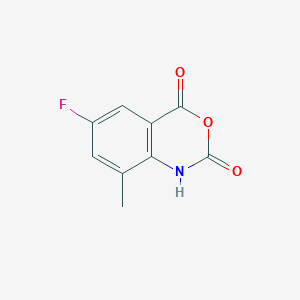

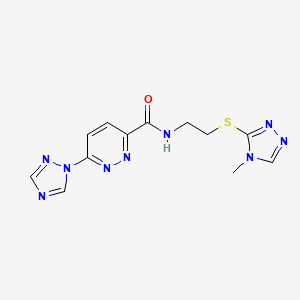

![molecular formula C18H23N3O3 B2974343 N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 922983-82-2](/img/structure/B2974343.png)

N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One key intermediate is 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one . This intermediate serves as a base for the synthesis of various derivatives, including pyrimidinyl-indoles, thioglycosides, N-glycosides, pyranes, and tricyclic pyranotriazolo[1, 5-a]pyrimidine. The reaction pathways and conditions are crucial for obtaining the desired products .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. These reactions can modify its structure and potentially enhance its bioactivity. For example, the reaction with phenylhydrazine and hydroxylamine hydrochloride leads to pyrazolyl-indole and oxazolyl-indole derivatives .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been explored in various studies focusing on its synthesis and potential pharmacological applications. A study highlighted the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with potential dopamine agonist activity, evaluating their pharmacological effects on central and peripheral dopamine receptors. Despite not showing central nervous system activity, certain analogues displayed significant dopamine agonist activity, suggesting potential for further pharmacological investigation (Brubaker & Colley, 1986).

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, closely related to N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, has provided insights into their supramolecular arrangements. Studies have discussed the relationship between molecular and crystal structures, highlighting the role of substituents on cyclohexane rings in forming supramolecular arrangements and the presence of solvent-free crystals (Graus et al., 2010).

Mass Spectrometric Study

A mass spectrometric analysis of 1,4-dioxa-8-azaspiro[4.5]decane provided valuable insights into its fragmentation patterns, crucial for understanding the molecular structure and reactions of such compounds. This study laid foundational knowledge for analyzing similar spirocyclic compounds (Solomons, 1982).

Nonlinear Optical Material Applications

One variant, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been identified as a promising organic material for nonlinear optical devices. Its synthesis, crystal growth, and characterization have been thoroughly investigated, revealing its potential in applications such as frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the specific structure of the derivative.

Mode of Action

The mode of action of indole derivatives can also vary greatly. For example, some indole derivatives have been found to inhibit viral activity .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The result of the action of indole derivatives can range from antiviral effects to anti-inflammatory and anticancer effects, among others .

properties

IUPAC Name |

N-(1-ethylindol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-20-13-15(14-5-3-4-6-16(14)20)19-17(22)21-9-7-18(8-10-21)23-11-12-24-18/h3-6,13H,2,7-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBMJIGVQBNCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4(CC3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-Cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2974262.png)

![2-((5-Nitrobenzo[d]thiazol-2-yl)thio)-1-(pyridin-2-yl)ethanone](/img/structure/B2974263.png)

![Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2974264.png)

![2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide](/img/structure/B2974269.png)

![4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2974271.png)

![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)

![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)

![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)

![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)